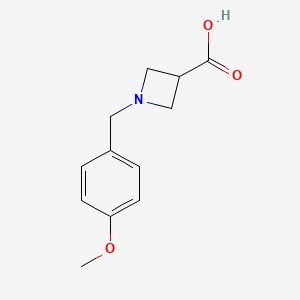

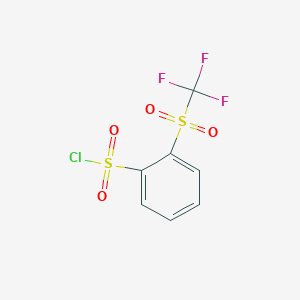

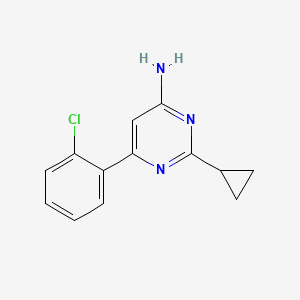

![molecular formula C9H8N2O B1464739 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566158-19-8](/img/structure/B1464739.png)

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

Übersicht

Beschreibung

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile (DHBOC) is a heterocyclic compound that has recently attracted significant attention due to its interesting chemical and biological properties. DHBOC is a versatile compound that can be used as a building block for the synthesis of various compounds, as well as in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives are explored for their potential therapeutic properties. They have been studied for their role as intermediates in the synthesis of various pharmacologically active molecules . The oxazine ring is a common motif in many biologically active compounds, and modifications to this core structure can lead to the development of new drugs with improved efficacy and safety profiles.

Agriculture

In the agricultural sector, these compounds are of interest for their potential use as precursors in the synthesis of herbicides and pesticides . Their ability to interact with biological systems could be harnessed to control pests and diseases that affect crops, thereby improving yield and food security.

Materials Science

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile: and its derivatives are valuable in materials science for the development of novel polymers and coatings . These materials can exhibit unique properties such as thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of industrial applications.

Environmental Science

Environmental science benefits from the study of these compounds through the development of sensors and indicators for environmental monitoring . Their chemical reactivity can be utilized to detect pollutants and toxins, aiding in the assessment and management of environmental health.

Analytical Chemistry

In analytical chemistry, oxazine derivatives serve as important reagents and standards in various analytical techniques . They can be used to calibrate instruments, validate methods, and as reference compounds in the quantification of complex mixtures.

Biochemistry

The biochemical applications of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile include its use as a building block in the synthesis of peptides and nucleotides . These synthetic routes enable researchers to study biological processes and develop new biochemical tools.

Wirkmechanismus

Mode of Action

It is known that similar compounds, such as 1,4-oxazines, are involved in a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process . This process allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols, which can then be converted into 3,4-dihydro-2H-1,4-oxazines .

Biochemical Pathways

It is known that similar compounds, such as 1,4-oxazines, are involved in the total synthesis of morpholines .

Action Environment

It is known that similar compounds, such as 7-methoxy-3,4-dihydro-2h-benzo[b][1,4]oxazine, should be stored in a dry environment at 2-8°c .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAQDDWUSDXYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695258 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile | |

CAS RN |

566158-19-8 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

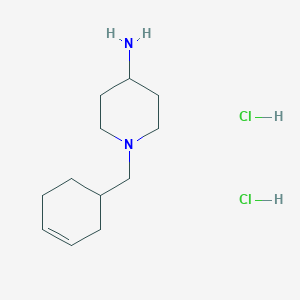

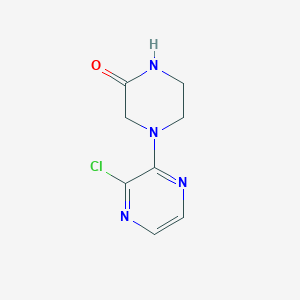

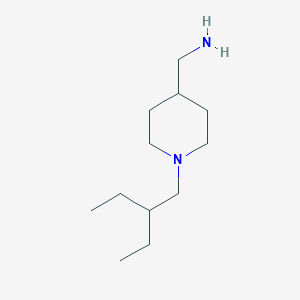

![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)

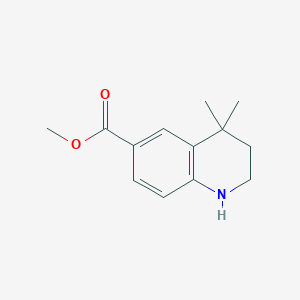

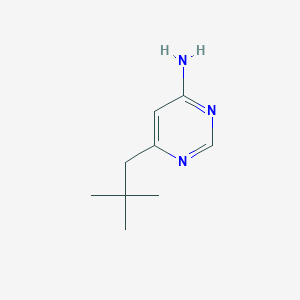

![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)

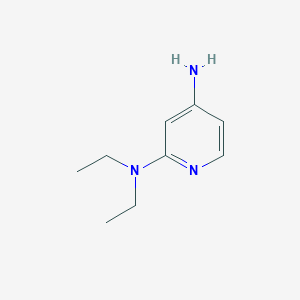

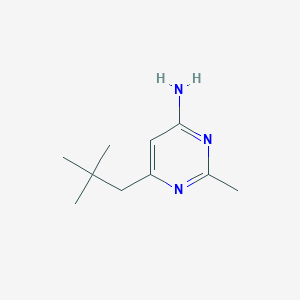

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)